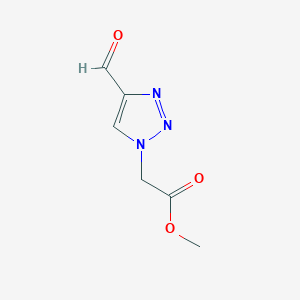

methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate

Description

Historical Context of 1,2,3-Triazole Research

The study of 1,2,3-triazoles began in 1910 with Otto Dimroth and Gustav Fester’s pioneering synthesis of 1H-1,2,3-triazole via the reaction of hydrazoic acid (HN₃) with acetylene under acidic conditions. This work laid the foundation for understanding triazole tautomerism, as the 1H- and 2H-isomers were found to coexist in solution with a ≈1:2 ratio. Over the next century, triazole chemistry advanced significantly with the discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Modern synthetic methods, such as the Pinner reaction and transition metal-free strategies, have further expanded access to triazole derivatives. For example, the Pinner approach enables the preparation of α-substituted 2-(1,2,4-triazol-3-yl)acetates through alkylation and hydrolysis steps. These developments underscore the adaptability of triazole synthesis in addressing complex pharmacological challenges.

Significance in Heterocyclic Chemistry

1,2,3-Triazoles are prized for their aromaticity, which arises from a planar ring structure with six π-electrons delocalized across five sp²-hybridized atoms (two carbons and three nitrogens). This aromatic stability enhances their metabolic resistance, making them ideal pharmacophores. Key applications include:

- Antimicrobial agents : Triazole-containing compounds like cefatrizine and tazobactam inhibit bacterial enzymes through non-covalent interactions.

- Anticancer scaffolds : Derivatives such as carboxyamidotriazole modulate calcium channels, showing promise in oncology.

- Material science : Triazoles serve as ligands in coordination chemistry due to their nitrogen-rich structure.

The 1,2,3-triazole core’s ability to engage in hydrogen bonding and dipole interactions underpins its broad utility, as evidenced by its presence in over 30 FDA-approved drugs.

Evolution of 4-Formyl-1,2,3-Triazole Research

The introduction of formyl groups at the 4-position of 1,2,3-triazoles has unlocked new synthetic pathways. This compound, for instance, is synthesized via a multi-step sequence involving:

- Protection of the triazole NH group using benzyl chloride (BnCl) and potassium carbonate.

- Double alkylation of the methylene unit with methyl iodide (MeI) and sodium hydride (NaH).

- Deprotection via palladium-catalyzed hydrogenolysis to yield the final product.

This method highlights the compound’s role as a precursor to α,α-disubstituted acetates, which are valuable in early drug discovery. Recent innovations, such as the use of 3-dimethylaminoacrolein in triazolization reactions, have streamlined access to 4-formyltriazoles without requiring metal catalysts.

Table 1 : Key Synthetic Routes to 4-Formyl-1,2,3-Triazole Derivatives

Properties

IUPAC Name |

methyl 2-(4-formyltriazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKHYYZLQGIYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(N=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:

Azide-Alkyne Cycloaddition: The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction.

Dimroth Cyclocondensation: Another method involves the Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds.

Industrial production methods often utilize continuous, one-pot processes that are atom economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles.

Scientific Research Applications

methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate has a wide range of scientific research applications:

Medicinal Chemistry: The compound is used in the synthesis of various bioactive molecules, including antiviral, anticancer, and antimicrobial agents.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds, which are crucial for binding with biological targets. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and functional group impacts between methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate and analogous triazole derivatives:

Crystallographic and Analytical Data

Biological Activity

Methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a triazole ring, which is known for its diverse biological activities. The presence of the formyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 166.14 g/mol .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Bacillus subtilis | 15.0 |

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Inhibition of thymidylate synthase |

| HCT-116 (colon cancer) | 4.5 | Induction of apoptosis |

| HepG2 (liver cancer) | 6.0 | Cell cycle arrest |

The mechanism of action appears to involve the inhibition of thymidylate synthase and induction of apoptosis in cancer cells, which are critical pathways in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety interacts with specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Protein Interaction : The compound can form hydrogen bonds with target proteins, altering their function and leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting the compound's potential as an effective antimicrobial agent .

Study on Anticancer Properties

In another study focusing on anticancer properties, this compound was shown to have a notable effect on MCF-7 cells with an IC50 value significantly lower than standard chemotherapy agents like doxorubicin . This finding highlights its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the common synthetic routes for methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by formylation at the 4-position. Key steps include:

- Alkyne precursor preparation : Reacting propargyl alcohol with methyl bromoacetate to form methyl propargyl acetate.

- Triazole formation : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) with sodium azide and an alkyne derivative under mild conditions (room temperature, 12–24 hours) .

- Formylation : Introducing the aldehyde group via oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Dess-Martin periodinane) .

Optimization involves solvent selection (DMSO or DMF for solubility), catalyst loading (1–5 mol%), and reaction monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to verify the triazole ring (δ 7.5–8.5 ppm for triazole protons), formyl group (δ 9.8–10.2 ppm), and ester moiety (δ 3.7 ppm for OCH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) .

Q. What are the typical reactivity patterns of the formyl group in this compound?

- Methodological Answer : The formyl group participates in nucleophilic additions (e.g., hydrazone formation with hydrazines) and condensations (e.g., Knoevenagel with active methylene compounds). Reaction conditions:

- Hydrazone formation : Stir with hydrazine derivatives (e.g., phenylhydrazine) in ethanol at 60°C for 4–6 hours .

- Schiff base synthesis : React with primary amines (e.g., aniline) under acidic catalysis (e.g., acetic acid) .

Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via column chromatography .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives based on this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties, reaction pathways, and stability of derivatives. Steps include:

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole and formyl groups .

- Transition-state modeling : Use Gaussian or ORCA software to simulate reaction barriers for formyl-group modifications .

- Docking studies : Assess binding affinity of derivatives with biological targets (e.g., enzymes) using AutoDock Vina .

Validate predictions with experimental data (e.g., kinetic studies) .

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require systematic validation:

- Repetition : Re-run reactions and analyses to rule out experimental error.

- Cross-validation : Compare data with literature analogs (e.g., methyl 2-(4-aryl-triazol-1-yl)acetates) .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments to confirm spatial arrangements .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodological Answer : Apply design of experiments (DoE) methodologies:

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst concentration) .

- Response surface modeling : Central composite design (CCD) to optimize parameters (e.g., 60°C, 15 mol% catalyst, 18-hour reaction time) .

- Byproduct mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or switch to flow chemistry for better heat/mass transfer .

Q. How can researchers establish structure-activity relationships (SAR) for triazole-formyl derivatives in biological studies?

- Methodological Answer : SAR development involves:

- Derivative library synthesis : Modify the formyl group (e.g., reduce to alcohol, convert to oxime) and triazole substituents .

- Biological assays : Test against targets (e.g., microbial strains, cancer cells) using dose-response curves (IC₅₀ determination).

- Data analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural features (e.g., logP, H-bond donors) with activity .

- Molecular dynamics : Simulate ligand-target interactions to rationalize activity trends .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for volatile reagents .

- Storage : Store in airtight containers at –20°C to prevent aldehyde oxidation. Desiccate to avoid hydrolysis of the ester group .

- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.